tert-Butyl (4-cyanobutyl)carbamate
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Overview
Description
tert-Butyl (4-cyanobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound has a molecular formula of C10H18N2O2 and is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) Method: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: Industrial production of tert-Butyl (4-cyanobutyl)carbamate typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity. The use of continuous synthesis processes and advanced catalytic systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-cyanobutyl)carbamate can undergo substitution reactions where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of the tert-butyl group.
Palladium Catalysts: Employed in cross-coupling reactions.
Cesium Carbonate and TBAI: Used in the amination (carboxylation) method.
Major Products Formed:
Amines: Resulting from hydrolysis.
Substituted Carbamates: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Protecting Groups: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Cross-Coupling Reactions: Employed in palladium-catalyzed synthesis of N-Boc-protected anilines.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-cyanobutyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The removal of the tert-butyl group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate and subsequent cleavage .
Comparison with Similar Compounds
- tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl carbamate
Uniqueness:
- tert-Butyl (4-cyanobutyl)carbamate is unique due to the presence of the cyanobutyl group, which imparts specific reactivity and stability. This makes it particularly useful in specialized synthetic applications where other carbamates may not be as effective.
By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can leverage its unique characteristics for various scientific and industrial purposes.
Properties
CAS No. |
91419-51-1 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-(4-cyanobutyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-6,8H2,1-3H3,(H,12,13) |
InChI Key |
CLCQFTKCKNBPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC#N |
Origin of Product |
United States |
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